molecular formula C11H8F2N2O2 B2878635 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid CAS No. 1368427-24-0

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid

Cat. No.: B2878635
CAS No.: 1368427-24-0
M. Wt: 238.194
InChI Key: PEYDTAFZPMLFHI-UHFFFAOYSA-N
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Description

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid is a chemical compound characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound can modulate the activity of these targets, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenylacetic acid
  • 5-(2,4-Difluorophenyl)-salicylic acid
  • (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

Uniqueness

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a pyrazole ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O2/c1-15-10(8(5-14-15)11(16)17)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYDTAFZPMLFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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